Palmitoyl chloride

Biopolymer Modification Chitosan Acylation Hydrophobic Matrices

Researchers developing hydrophobic drug delivery matrices face a critical chain-length dependency: N-palmitoyl (C16) chitosan derivatives achieve complete aqueous insolubility at all substitution degrees, whereas C12/C14 analogs retain measurable solubility-compromising erosion-resistant depot performance. Procure ≥98% GC-purity palmitoyl chloride with low acidity (<1% as palmitic acid) to ensure precise stoichiometric control in acylation reactions. Each batch is stored under inert gas with refrigerated (0-10°C) shipping to preserve reactive acyl chloride integrity.

Molecular Formula C16H31ClO
Molecular Weight 274.9 g/mol
CAS No. 112-67-4
Cat. No. B120768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl chloride
CAS112-67-4
SynonymsHexadecanoic Acid Chloride;  NSC 9854;  Palmitic Acid Chloride;  Palmitic Chloride;  Palmityl Acid Chloride
Molecular FormulaC16H31ClO
Molecular Weight274.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3
InChIKeyARBOVOVUTSQWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Palmitoyl Chloride (CAS 112-67-4): Baseline Procurement Specifications and Physical-Chemical Profile for Informed Sourcing Decisions


Palmitoyl chloride (hexadecanoyl chloride; CAS 112-67-4) is a long-chain fatty acyl chloride with the molecular formula C₁₆H₃₁ClO and a molecular weight of 274.87 g/mol [1]. As a C16 saturated acyl chloride, it exists as a colorless to light yellow liquid with a melting point range of 9–14°C, density of approximately 0.906–0.910 g/mL at 20–25°C, and boiling point of 199–201°C at 15 mmHg [1]. The compound is classified as Skin Corrosive 1B (H314: causes severe skin burns and eye damage) and requires storage under inert gas due to moisture sensitivity . Commercial grades are routinely offered at purities of ≥97.0% (argentometric titration) to ≥98.0% (GC), with specifications including appearance (clear liquid), acidity (<1% as palmitic acid), and fatty acid composition minimums .

Why Palmitoyl Chloride Cannot Be Readily Substituted with Shorter- or Longer-Chain Acyl Chlorides: A Chain-Length-Dependent Functionality Analysis


Palmitoyl chloride (C16) occupies a distinct functional niche among saturated fatty acyl chlorides. Substitution with shorter-chain analogs such as lauroyl chloride (C12) or myristoyl chloride (C14) reduces the hydrophobic character of the resulting conjugate, which directly impacts solubility, self-assembly behavior, and interfacial properties [1]. Conversely, substitution with stearoyl chloride (C18) increases chain length but often introduces practical handling challenges due to its higher melting point (solid at room temperature) and reduced reactivity . Critically, in biopolymer acylation, the C16 palmitoyl moiety confers a threshold of hydrophobicity that renders derivatives completely insoluble in aqueous media—a property that is not observed with C12 or C14 acyl chains at comparable degrees of substitution [1]. This non-linear relationship between acyl chain length and material performance means that even small deviations from the C16 chain length can produce materials with fundamentally different solubility, thermal, and surface-active profiles, rendering generic substitution scientifically unsound for applications where these properties are design-critical [1][2].

Palmitoyl Chloride (CAS 112-67-4): Quantified Differential Performance Evidence Against Comparator Acyl Chlorides


Aqueous Solubility Threshold: Palmitoyl-Modified Chitosan Exhibits Complete Insolubility Where Shorter-Chain Analogs Remain Soluble

In a systematic study of N-acylated chitosan derivatives, N-palmitoyl chitosan (C16) and N-stearoyl chitosan (C18) were found to be insoluble in water, 2% aqueous NaOH, and 2% aqueous acetic acid at all tested degrees of substitution (d.s.). In contrast, N-lauroyl chitosan (C12) remained soluble in 2% aqueous acetic acid up to a d.s. of <0.15, and N-myristoyl chitosan (C14) remained soluble up to a d.s. of <0.05 [1]. This demonstrates a sharp solubility cliff between C14/C16, where the C16 palmitoyl chain confers a hydrophobic character sufficient to eliminate aqueous solubility entirely, even at very low degrees of substitution [1].

Biopolymer Modification Chitosan Acylation Hydrophobic Matrices Drug Delivery

Chain-Length-Dependent Reactivity Selectivity in Lignin Acylation: C8–C16 Acyl Chlorides Preferentially Target Aliphatic Hydroxyls

In a controlled study of softwood kraft lignin esterification, C8–C16 acyl chlorides (octanoyl, lauroyl, palmitoyl) demonstrated distinct enhanced reactivity toward aliphatic hydroxyl groups, whereas acetyl chloride (C2) reacted uniformly with any available OH irrespective of chemical nature (aliphatic, phenolic, or carboxylic) [1]. Within the C8–C16 series, the selectivity pattern remained consistent, but the degree of substitution achievable and the resulting thermal properties varied with chain length. Palmitoyl chloride (C16) conferred the greatest enhancement in melt flow characteristics and solution viscosity due to chain entanglement effects not observed with shorter C8 or C12 chains [1].

Lignin Esterification Biopolymer Functionalization Thermoplastic Modification Green Chemistry

Degree of Substitution Attainment in Starch Esterification: Palmitoyl Chloride Achieves Comparable DS Ranges to Shorter-Chain Analogs Under Homogeneous Conditions

In a comprehensive study of potato starch acylation, oleoyl, palmitoyl, lauroyl, capryloyl, and butyryl chlorides were all successfully used to synthesize modified starches with degrees of substitution (DS-values) ranging from 0.3 to 3.0 [1]. This demonstrates that palmitoyl chloride (C16) does not suffer from reduced reactivity relative to shorter-chain analogs such as lauroyl chloride (C12) when reactions are conducted in the homogeneous LiCl/DMAc solvent system [1]. Critically, the thermal stability and organic solvent solubility of the modified starches increased with increasing acylation extent across all chain lengths, but the palmitoyl-modified starches exhibited the most pronounced hydrophobicity enhancement, as expected from the longer C16 chain [1].

Starch Modification Polysaccharide Esterification Hydrophobic Starch Biodegradable Materials

Procurement-Relevant Purity and Specification Differentiation: Argentometric Titration vs. GC Assay and Acidity Control

Commercial palmitoyl chloride is available with analytically verified purity specifications that differentiate supplier quality. TCI offers palmitoyl chloride at >97.0% purity determined by argentometric titration, with an additional specification of ≥97.0% fatty acid composition . Thermo Scientific Chemicals provides a 98% grade with GC purity ≥97.5% and acidity ≤1% (as palmitic acid), with argentometric titration ranging 98–101% . Sigma-Aldrich's synthesis grade offers ≥98.0% (GC) . These specifications are particularly critical for palmitoyl chloride procurement because hydrolysis to palmitic acid is the primary degradation pathway; a low acidity specification directly correlates with reagent freshness and storage integrity .

Chemical Procurement Quality Control Acyl Chloride Purity Argentometric Titration

Palmitoyl Chloride (CAS 112-67-4): Evidence-Backed Application Scenarios Where Chain-Length Specificity Dictates Procurement Decisions


Synthesis of Permanently Hydrophobic Chitosan-Based Drug Delivery Matrices

Researchers developing hydrophobic matrices for sustained drug release should procure palmitoyl chloride specifically. The evidence demonstrates that N-palmitoyl chitosan derivatives are completely insoluble in aqueous media at all degrees of substitution, whereas N-lauroyl (C12) and N-myristoyl (C14) derivatives retain measurable solubility [1]. This threshold hydrophobicity is essential for creating erosion-resistant drug depots and implantable devices where premature aqueous dissolution would compromise therapeutic performance [1].

Selective Aliphatic Hydroxyl Modification in Lignin Valorization for Thermoplastic Applications

In lignin esterification for thermoplastic blend applications, palmitoyl chloride (C16) provides the optimal balance of aliphatic hydroxyl selectivity and melt flow enhancement. The C8–C16 acyl chlorides show enhanced reactivity toward aliphatic OH groups, but only the C16 palmitoyl chain confers the chain entanglement and melt flow characteristics necessary for improved extrusion processability [2]. Shorter chains (C8, C12) fail to achieve the same rheological benefits, while C2 acetyl chloride lacks hydroxyl selectivity entirely [2].

Synthesis of Cellulose-Based Hydrophobic Associating Polymers for Self-Assembled Nanoparticles

For the preparation of cellulose-based hydrophobic associating polymers via homogeneous acylation, palmitoyl chloride (C16) is among the preferred reagents alongside octanoyl (C8) and lauroyl (C12) chlorides [3]. The longer C16 chain enhances the hydrophobicity of the resulting cellulose derivatives, which self-assemble into spherical nanoparticles in aqueous solution—a property critical for pharmaceutical and medical delivery applications [3]. Selection of the C16 reagent over shorter-chain alternatives directly influences nanoparticle size, stability, and drug encapsulation efficiency.

High-Precision Stoichiometric Acylation in Pharmaceutical Intermediate Synthesis

Pharmaceutical process chemists requiring precise stoichiometric control should select palmitoyl chloride from suppliers offering low acidity specifications (<1% as palmitic acid) and high GC purity (≥97.5%) . The low acidity specification minimizes the presence of hydrolyzed palmitic acid, which can act as a competing nucleophile or interfere with sensitive organometallic couplings. This level of specification rigor is more readily available for palmitoyl chloride than for longer-chain stearoyl chloride, which is often supplied as technical grade .

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